molecular formula C18H13ClN2O2S B14369873 2-Acetyl-5-(2-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one CAS No. 93233-94-4

2-Acetyl-5-(2-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one

Cat. No.: B14369873
CAS No.: 93233-94-4
M. Wt: 356.8 g/mol
InChI Key: YWJZKXJTSJYPSC-UHFFFAOYSA-N
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Description

2-Acetyl-5-(2-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one is a heterocyclic compound that belongs to the thiazoloquinazoline family. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The unique structure of this compound, which includes a thiazole ring fused to a quinazoline moiety, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-5-(2-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one typically involves the condensation of 2-aminobenzamide with a suitable thioamide under acidic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, which subsequently undergoes cyclization to form the final quinazoline structure. Common reagents used in this synthesis include acetic anhydride, phosphorus oxychloride, and various catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-5-(2-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with different functional groups, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

2-Acetyl-5-(2-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: The compound’s potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities, are being investigated.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Acetyl-5-(2-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Properties

CAS No.

93233-94-4

Molecular Formula

C18H13ClN2O2S

Molecular Weight

356.8 g/mol

IUPAC Name

2-acetyl-5-(2-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-3-one

InChI

InChI=1S/C18H13ClN2O2S/c1-10(22)16-17(23)21-15(11-6-2-4-8-13(11)19)12-7-3-5-9-14(12)20-18(21)24-16/h2-9,15-16H,1H3

InChI Key

YWJZKXJTSJYPSC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(=O)N2C(C3=CC=CC=C3N=C2S1)C4=CC=CC=C4Cl

Origin of Product

United States

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